molecular formula C6H9NO2 B3116127 (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 214193-12-1

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B3116127
CAS No.: 214193-12-1
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-WDCZJNDASA-N
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Description

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic amino acid derivative characterized by a rigid [3.1.0] bicyclo scaffold. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol and a purity standard of ≥95% . The compound’s constrained geometry enhances its utility in medicinal chemistry as a conformationally restricted proline analog, influencing peptide backbone stability and receptor interactions. It is commercially available in milligram to gram quantities but is labeled for laboratory use only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMWFUKTKDJKP-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring, or the sequential tandem closure of two rings .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by the ring strain and the presence of the nitrogen atom within the bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . Additionally, this compound is used in the development of new materials and industrial processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Protective Groups

(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 197142-34-0)
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Key Features :
    • The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enabling selective reactions in peptide synthesis .
    • Used as an intermediate in synthesizing fused bicycles for hepatitis C virus (HCV) inhibitors .
    • Stability: Stored at room temperature, contrasting with some unprotected analogs requiring refrigeration .
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester (CAS: 361440-67-7)
  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • Requires cold storage (2–8°C) due to hydrolytic sensitivity .

Stereoisomers and Conformational Variants

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4)
  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Key Differences :
    • Stereoisomeric configuration alters physicochemical properties: higher melting point (224–230°C) and density (1.327 g/cm³) compared to the target compound .
    • pKa: 2.38 (predicted), indicating similar acidity to the target carboxylic acid .

Heteroatom-Modified Derivatives

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS: 525-97-3)
  • Molecular Formula : C₁₇H₂₆N₂O₄S
  • Molecular Weight : 342.46 g/mol
  • The octanoyl side chain increases lipophilicity, impacting membrane permeability .

Pharmacologically Active Derivatives

ropanicant (WHO International Nonproprietary Name)
  • Structure : (1R,3S,5R)-3-{[(6-chloropyridin-3-yl)oxy]methyl}-2-azabicyclo[3.1.0]hexane
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Key Features :
    • A pharmaceutical agent derived from the bicyclo scaffold, highlighting the structural versatility of the core for drug development .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents/Modifications Melting Point (°C) Applications/Notes
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (N/A) C₆H₉NO₂ 127.14 None (parent compound) Not reported Peptide backbone mimic, lab reagent
197142-34-0 (Boc-protected) C₁₁H₁₇NO₄ 227.26 Boc group Not reported HCV inhibitor intermediate
33294-81-4 (stereoisomer) C₆H₉NO₂ 127.14 (1R,2S,5S) configuration 224–230 Higher crystallinity
525-97-3 (thia derivative) C₁₇H₂₆N₂O₄S 342.46 Thia, octanoyl side chain Not reported Antibiotic candidate

Biological Activity

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 214193-12-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a mu-opioid receptor antagonist. This property positions it as a potential therapeutic agent in pain management and addiction treatment.

The compound acts by binding to the mu-opioid receptors in the central nervous system, which are crucial for mediating pain relief and the euphoric effects associated with opioids. By antagonizing these receptors, it may help in reducing the addictive properties of opioid drugs and provide an alternative for pain management without the risk of dependency.

Case Studies

  • Mu-Opioid Receptor Antagonism : A study demonstrated that derivatives of 2-azabicyclo[3.1.0]hexane exhibited significant antagonistic activity at mu-opioid receptors, suggesting their potential use in treating opioid addiction .
  • Synthesis and Biological Evaluation : Another research article highlighted the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives, which were evaluated for their biological activity against opioid receptors . The findings indicated that certain modifications to the bicyclic structure enhanced receptor binding affinity and selectivity.

Data Table: Summary of Biological Activities

Activity TypeTarget ReceptorEffectReference
Mu-opioid receptor antagonistMu-opioid receptorInhibition of receptor activity
Pain reliefCentral nervous systemPotential for analgesic effects
Addiction treatmentMu-opioid receptorReduction in opioid dependency

Q & A

Q. What are the common synthetic routes for (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid?

Methodological Answer: The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the azabicyclo framework, followed by cyclopropane ring formation. For example:

  • Step 1 : React tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate with HCl in 1,4-dioxane to remove the Boc group, yielding the bicyclic amine intermediate .
  • Step 2 : Stereoselective carboxylation via asymmetric catalysis or enzymatic resolution. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate the (1R,3S,5R) configuration .
  • Key Reagents : HCl in dioxane, DCM for solvent, Boc-protected precursors.

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments detect spatial proximity of protons to confirm ring fusion geometry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with mobile phases of hexane/isopropanol .

Q. What safety precautions are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic residues before disposal; avoid drain contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in ester intermediates .
  • Chiral Auxiliaries : Introduce menthol or binaphthyl groups to steer stereochemistry during cyclopropane ring closure .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to >99% enantiomeric excess .

Q. What are the key degradation pathways under stress conditions?

Methodological Answer: Stress studies reveal:

Condition Degradants Analytical Method
Acidic (0.1M HCl)Loss of carboxyl group; formation of iminohexahydro derivatives LC-MS, ¹H NMR
Basic (0.1M NaOH)Hydrolysis of bicyclic ring to open-chain amino acidsChiral HPLC
Oxidative (H₂O₂)Adamantyl hydroxylation or N-oxide formationHRMS, IR spectroscopy

Q. How does the bicyclic structure influence pharmacological activity?

Methodological Answer:

  • Conformational Rigidity : The fused cyclopropane and azabicyclo rings restrict rotational freedom, enhancing binding to targets like mGlu2 receptors or DPP-4 enzymes .
  • Metabolic Stability : The strained ring system reduces susceptibility to cytochrome P450 oxidation compared to linear analogs .
  • Case Study : In saxagliptin, the (1S,3S,5S)-configured analog acts as a DPP-4 inhibitor due to optimal hydrogen bonding with Ser630 and His740 residues .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor specificity (e.g., mGlu2 vs. mGlu3) .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out nonspecific effects.
  • Structural Biology : Cocrystallize the compound with target proteins (e.g., mGlu2 amino-terminal domain) to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

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